

# Characterization of N-(2-Propynyl)-2,4-dinitroaniline: A Comparative NMR Analysis

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Compound of Interest

Compound Name: N-(2-Propynyl)-2,4-dinitroaniline

Cat. No.: B8728219

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This guide provides a detailed characterization of **N-(2-Propynyl)-2,4-dinitroaniline** using <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) spectroscopy. For comparative purposes, the spectral data is contrasted with that of its parent compound, 2,4-dinitroaniline. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a comprehensive overview of the structural elucidation of this compound.

## Comparative Analysis of <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data

The introduction of the 2-propynyl group to the amino function of 2,4-dinitroaniline induces notable shifts in the NMR spectra, providing clear evidence of successful N-alkylation. The following tables summarize the predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **N-(2-Propynyl)-2,4-dinitroaniline** and the experimental data for 2,4-dinitroaniline.

Table 1: Comparison of <sup>1</sup>H NMR Spectral Data (Predicted vs. Experimental)



Compound	Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
N-(2- Propynyl)-2,4- dinitroaniline	H-3	9.15	d	2.5
(Predicted)	H-5	8.35	dd	9.5, 2.5
H-6	7.50	d	9.5	_
NH	8.90	t (broad)	5.0	_
CH <sub>2</sub>	4.30	d	5.0	_
C≡CH	2.60	t	2.5	
2,4-Dinitroaniline (Experimental)	H-3	8.73	d	2.8
H-5	8.28	dd	9.6, 2.8	_
H-6	7.18	d	9.6	_
NH <sub>2</sub>	8.60	s (broad)	-	_

Predicted data for **N-(2-Propynyl)-2,4-dinitroaniline** is generated based on established NMR prediction models and comparison with analogous structures. Experimental data for 2,4-dinitroaniline is sourced from publicly available spectral databases.

Table 2: Comparison of <sup>13</sup>C NMR Spectral Data (Predicted vs. Experimental)



Compound	Carbon Assignment	Chemical Shift (δ, ppm)
N-(2-Propynyl)-2,4- dinitroaniline	C-1	148.5
(Predicted)	C-2	136.0
C-3	129.5	_
C-4	130.0	_
C-5	118.0	_
C-6	124.0	_
CH <sub>2</sub>	35.0	_
C≡CH	80.0	_
C≡CH	75.0	
2,4-Dinitroaniline (Experimental)	C-1	151.3
C-2	132.5	
C-3	127.8	_
C-4	129.7	_
C-5	114.9	_
C-6	133.5	_

Predicted data for **N-(2-Propynyl)-2,4-dinitroaniline** is generated based on established NMR prediction models and comparison with analogous structures. Experimental data for 2,4-dinitroaniline is sourced from publicly available spectral databases.

## **Experimental Protocols**

The following is a standard protocol for the acquisition of <sup>1</sup>H and <sup>13</sup>C NMR spectra for organic compounds such as **N-(2-Propynyl)-2,4-dinitroaniline**.

#### 1. Sample Preparation:



- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.
- Transfer the clear solution into a clean, dry 5 mm NMR tube.
- 2. NMR Spectrometer Setup and Data Acquisition:
- The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
- The spectrometer is locked to the deuterium signal of the solvent.
- The probe is tuned and matched for the respective nucleus (¹H or ¹³C).
- For ¹H NMR, the following parameters are typically used:
  - Pulse angle: 30-45 degrees
  - Acquisition time: 2-4 seconds
  - Relaxation delay: 1-5 seconds
  - Number of scans: 8-16
- For <sup>13</sup>C NMR, the following parameters are typically used:
  - Pulse angle: 30-45 degrees
  - Acquisition time: 1-2 seconds
  - Relaxation delay: 2-5 seconds
  - Number of scans: 1024 or more, depending on the sample concentration.
  - Proton decoupling is applied to simplify the spectrum.



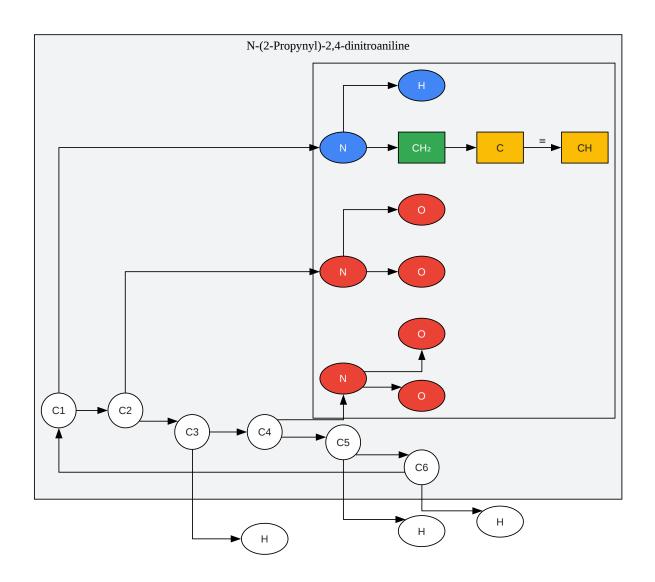
#### 3. Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed.
- The resulting spectrum is phased and baseline corrected.
- The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

### **Visualizations**

The following diagrams illustrate the chemical structure and the logical workflow for the characterization of **N-(2-Propynyl)-2,4-dinitroaniline**.

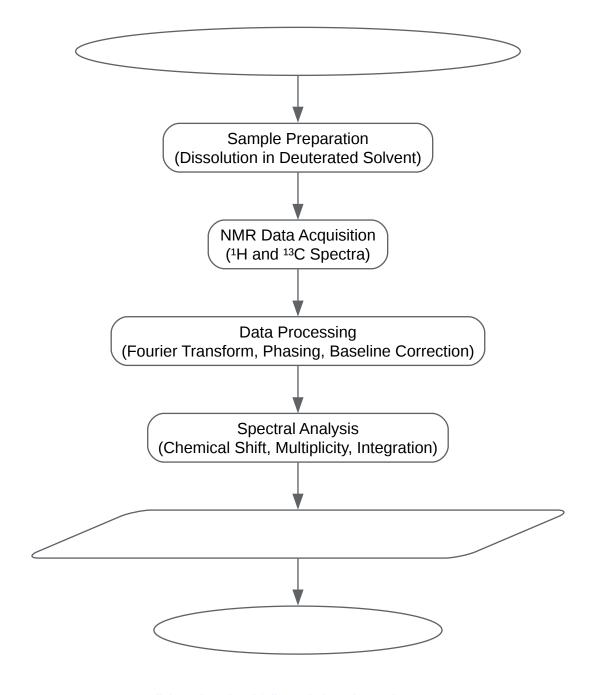




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Caption: Chemical structure of N-(2-Propynyl)-2,4-dinitroaniline with atom numbering.





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Caption: Experimental workflow for NMR characterization.

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